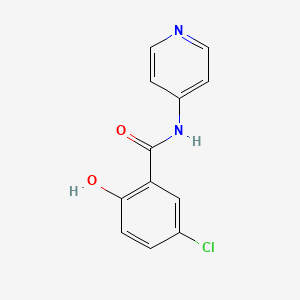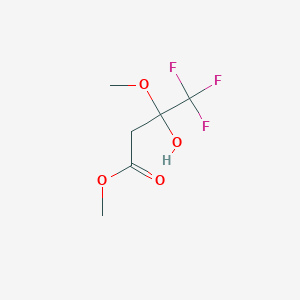
2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C13H14OSe. This compound is notable for its unique structure, which includes a phenylselanyl group attached to a cyclohexenone ring. The presence of selenium in its structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one typically involves the reaction of 2-methylcyclohex-2-en-1-one with phenylselenyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification processes to obtain the desired compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding cyclohexenone.
Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: 2-Methylcyclohex-2-en-1-one.
Substitution: Various substituted cyclohexenone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it a subject of interest in studies related to antioxidant properties and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on various biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials that require selenium-containing intermediates
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one involves the interaction of its selenium moiety with biological molecules. Selenium is known to participate in redox reactions, and the compound can act as an antioxidant by neutralizing reactive oxygen species. The phenylselanyl group can also interact with specific enzymes, potentially inhibiting their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the methyl and phenylselanyl groups.
3-Methyl-2-cyclohexen-1-one: Similar structure but lacks the phenylselanyl group.
Phenylselanyl derivatives: Other compounds containing the phenylselanyl group attached to different molecular backbones.
Uniqueness
2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one is unique due to the presence of both the methyl and phenylselanyl groups on the cyclohexenone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
88841-84-3 |
|---|---|
Formule moléculaire |
C13H14OSe |
Poids moléculaire |
265.22 g/mol |
Nom IUPAC |
2-methyl-3-phenylselanylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14OSe/c1-10-12(14)8-5-9-13(10)15-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Clé InChI |
YSUILCSSVWXVQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCCC1=O)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide](/img/structure/B14135207.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14135208.png)
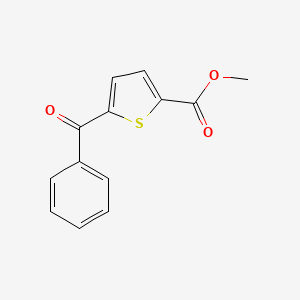
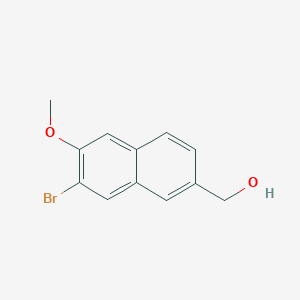
![2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B14135228.png)
![8-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14135230.png)

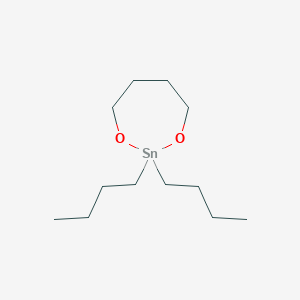
![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)


